4-bromo-2-isopropyl-1H-imidazole
Overview
Description
4-Bromo-2-isopropyl-1H-imidazole is a heterocyclic compound containing an imidazole ring . It is used as an important intermediate for raw material in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Synthesis Analysis
Recent advances in the synthesis of imidazoles have focused on the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The synthesis involves the selection of appropriate starting material 1,2-dimethyl-1H-imidazole in which the existing issue of regioisomer formation is circumvented and the selective debromination is accomplished by using isopropyl magnesium chloride .Molecular Structure Analysis
The molecular formula of 4-Bromo-2-isopropyl-1H-imidazole is C6H9BrN2 . It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis
4-Bromo-2-isopropyl-1H-imidazole has an average mass of 189.053 Da and a monoisotopic mass of 187.994904 Da . It has a density of 1.5±0.1 g/cm3, a boiling point of 312.7±15.0 °C at 760 mmHg, and a flash point of 142.9±20.4 °C .Scientific Research Applications
Summary of the Application
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Methods of Application or Experimental Procedures
The synthesis of imidazole derivatives involves various synthetic routes .
Results or Outcomes
There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
2. Specific Application of 4-Bromo-1H-Imidazole
Summary of the Application
3. Synthesis of 5(4)-bromo-4(5)-nitroimidazole
Summary of the Application
4-Bromo-1H-imidazole can be used as a starting material to prepare 5(4)-bromo-4(5)-nitroimidazole .
Methods of Application or
4. Synthesis of 5(4)-bromo-4(5)-nitroimidazole
Summary of the Application
4-Bromo-1H-imidazole can be used as a starting material to prepare 5(4)-bromo-4(5)-nitroimidazole .
Methods of Application or Experimental Procedures
The synthesis of 5(4)-bromo-4(5)-nitroimidazole involves the use of 4-Bromo-1H-imidazole as a starting material .
Results or Outcomes
The successful synthesis of 5(4)-bromo-4(5)-nitroimidazole from 4-Bromo-1H-imidazole .
5. Synthesis of N-(4-ethoxyphenyl)-1H-imidazol-4-amine
Safety And Hazards
Future Directions
Recent advances in the synthesis of imidazoles have highlighted the importance of these heterocycles in a variety of everyday applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to their versatility and utility in areas such as pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .
properties
IUPAC Name |
5-bromo-2-propan-2-yl-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2/c1-4(2)6-8-3-5(7)9-6/h3-4H,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXBJSJPKAAQRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501282416 | |
Record name | 5-Bromo-2-(1-methylethyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501282416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-isopropyl-1H-imidazole | |
CAS RN |
1256643-65-8 | |
Record name | 5-Bromo-2-(1-methylethyl)-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256643-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-(1-methylethyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501282416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-(propan-2-yl)-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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